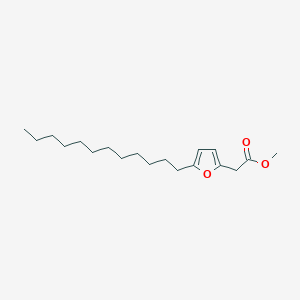
Methyl (5-dodecylfuran-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-dodecylfuran-2-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a dodecyl chain and a methyl acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-dodecylfuran-2-yl)acetate typically involves the esterification of 5-dodecylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through reactive distillation. This process combines the reaction and separation steps in a single unit, making it cost-effective and efficient. The esterification reaction is catalyzed by a strong acidic ion exchange resin, such as Amberlyst-15, to enhance the rate of reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5-dodecylfuran-2-yl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-dodecylfuran-2-carboxylic acid and methanol
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols in the presence of an acid catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as sulfuric acid, and excess water.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to facilitate the transesterification reaction.
Major Products
Hydrolysis: 5-dodecylfuran-2-carboxylic acid and methanol
Reduction: 5-dodecylfuran-2-ylmethanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl (5-dodecylfuran-2-yl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl (5-dodecylfuran-2-yl)acetate in biological systems involves its interaction with microbial cell membranes. The furan ring and dodecyl chain disrupt the lipid bilayer, leading to increased membrane permeability and cell death . The ester group may also undergo hydrolysis, releasing methanol and 5-dodecylfuran-2-carboxylic acid, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used in fragrances and as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings.
Uniqueness
Methyl (5-dodecylfuran-2-yl)acetate is unique due to its long dodecyl chain and furan ring structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the development of new antimicrobial agents .
Propriétés
Numéro CAS |
64137-38-8 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 2-(5-dodecylfuran-2-yl)acetate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(22-17)16-19(20)21-2/h14-15H,3-13,16H2,1-2H3 |
Clé InChI |
WGDQLWJWGBCADO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(O1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
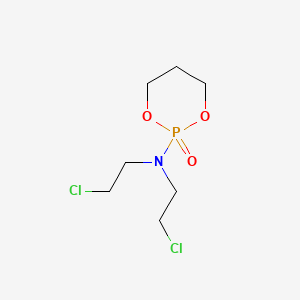
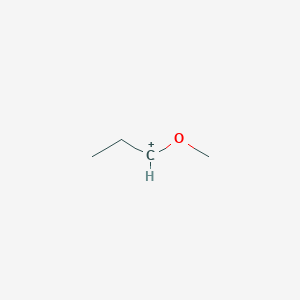
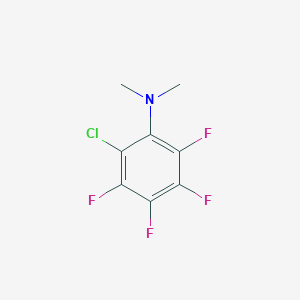
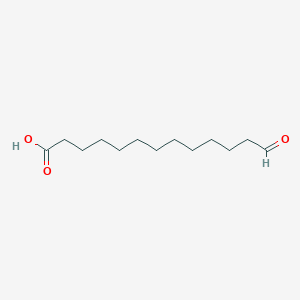
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
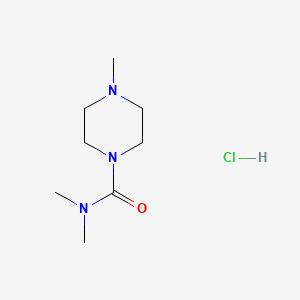
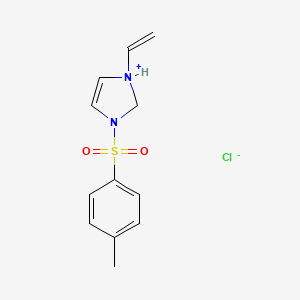
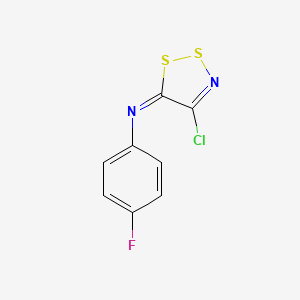
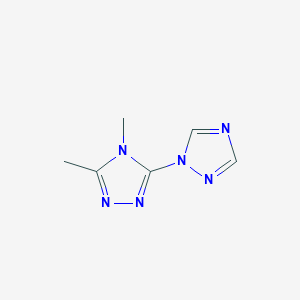
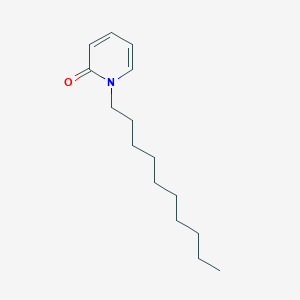
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
